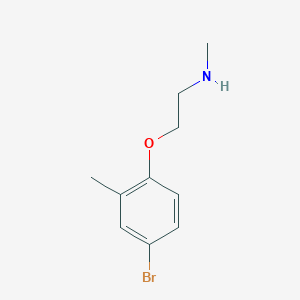![molecular formula C6H6Br2N2S B1437230 6-(溴甲基)咪唑并[2,1-b][1,3]噻唑氢溴酸盐 CAS No. 330196-49-1](/img/structure/B1437230.png)
6-(溴甲基)咪唑并[2,1-b][1,3]噻唑氢溴酸盐
描述
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is a chemical compound with the molecular formula C6H5BrN2S . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole compounds is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is characterized by 1H NMR and 13C NMR spectra . The compound has a molecular weight of 217.086 Da .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occur under mild conditions, and the type of product depends on the structure of the starting reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide are characterized by its molecular formula C6H5BrN2S and its molecular weight of 217.086 Da .科学研究应用
合成和化学性质
研究人员已经开发出不同的方法来合成咪唑并[2,1-b][1,3]噻唑衍生物,展示了这些化合物化学合成中的多功能性。例如,咪唑并[2,1-b][1,3]噻唑的合成已经通过涉及溴代酮和 2-氨基噻唑的反应实现。该过程已显示出产生具有抗癌活性的化合物的潜力,突出了结构修饰在决定这些分子的生物活性中的重要性 (Potikha & Brovarets, 2020)。此外,还研究了相关化合物的溴化作用,以了解化学反应的特异性和结果 (Saldabol et al., 1975)。
生物活性
咪唑并[2,1-b][1,3]噻唑衍生物已被研究用于其在解决包括癌症和微生物感染在内的各种健康状况方面的潜力。一些衍生物显示出抑制肾癌细胞生长的中等能力,对其他癌症类型的抑制作用较小,这表明可以选择性作用,可以针对治疗应用进行优化 (Potikha & Brovarets, 2020)。咪唑并[2,1-b]噻唑衍生物的抗菌活性也已得到探索,某些化合物对细菌和真菌病原体显示出有希望的结果 (Güzeldemirci & Küçükbasmacı, 2010)。
抗癌潜力
将咪唑并[2,1-b][1,3]噻唑作为潜在抗癌剂进行探索是值得注意的。一种组装咪唑并[2,1-b][1,3]噻唑体系的方法已显示出在创建可能在癌症治疗中发挥作用的化合物方面的前景。这项研究表明,起始材料的结构元素显着影响合成化合物的生物活性,为新治疗剂的设计提供了见解 (Potikha & Brovarets, 2020)。
作用机制
Target of Action
Similar compounds such as imidazo[2,1-b]thiazole derivatives have been reported to exhibit antimycobacterial activity . They are suggested to target Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
Similar compounds have been reported to interact with their targets and induce changes that lead to their antimycobacterial activity .
Biochemical Pathways
It can be inferred that the compound may interfere with the biochemical pathways of mycobacterium tuberculosis, given its antimycobacterial activity .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, which suggests that these compounds may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit antimycobacterial activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
未来方向
Future research could focus on further exploring the pharmaceutical applications of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide and its derivatives, given their potential as anticancer and antiviral agents . Additionally, new methods for synthesizing these compounds could be developed to improve their properties and effectiveness .
生化分析
Biochemical Properties
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including kinases and phosphatases, which are crucial for cellular signaling pathways. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to the modification of enzyme activity. Additionally, 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide on cellular processes are diverse and depend on the specific cell type and context. In cancer cell lines, this compound has been observed to induce cell cycle arrest and apoptosis, particularly in leukemia and prostate cancer cells . The compound influences cell function by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways are critical for cell proliferation, survival, and metabolism. Furthermore, 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide exerts its effects through several mechanisms. One primary mechanism is the covalent modification of enzyme active sites, which can result in enzyme inhibition or activation. The bromomethyl group reacts with nucleophilic amino acid residues, forming stable covalent bonds that alter the enzyme’s structure and function . Additionally, this compound can bind to DNA and RNA, potentially interfering with transcription and translation processes. The changes in gene expression induced by 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide are mediated through its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide can vary over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity. These effects are particularly relevant in the context of chronic treatments or prolonged experimental conditions.
Dosage Effects in Animal Models
The effects of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, toxic effects can occur, including hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold for these adverse effects varies depending on the animal species and the route of administration. It is essential to carefully titrate the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is involved in several metabolic pathways. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide can influence metabolic flux by altering the activity of key metabolic enzymes and pathways .
Transport and Distribution
The transport and distribution of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals or post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For example, the localization of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide to the nucleus allows it to interact with DNA and transcription factors, influencing gene expression . Similarly, its presence in the mitochondria can affect mitochondrial function and energy metabolism.
属性
IUPAC Name |
6-(bromomethyl)imidazo[2,1-b][1,3]thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINQGNGWQODEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330196-49-1 | |
| Record name | 6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)


![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)




![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)
![3-[(3-Methoxypropyl)amino]-N-methylpropanamide](/img/structure/B1437170.png)